9,9'-Spirobi[fluoren]-2-yldiphenylphosphine oxide
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Overview
Description
9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide is a compound with a spirobifluorene structure that includes an electron-deficient polar diphenyl-phosphine oxide moiety. This compound is known for its high triplet energy state, making it highly desirable in host materials for efficient host-to-guest energy transfer in organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide typically involves the reaction of 9,9’-spirobi[fluorene] with diphenylphosphine oxide under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise control of reaction conditions, and purification steps to ensure the compound meets industrial standards. The production process is optimized for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield phosphines .
Scientific Research Applications
9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide involves its ability to act as a host material in OLEDs. The compound’s high triplet energy state allows for efficient energy transfer from the host to the guest material, resulting in high luminescence efficiency. The molecular targets and pathways involved include the interaction with the guest material and the subsequent emission of light .
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobi[fluoren]-6-yl-diphenylphosphine oxide: Similar structure but different substitution pattern.
Diphenyl-9,9’-spirobi[9H-fluoren]-2-ylphosphine oxide: Another variant with a different substitution pattern.
Uniqueness
9,9’-Spirobi[fluoren]-2-yldiphenylphosphine oxide is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its high triplet energy state and efficient energy transfer capabilities make it particularly valuable in the development of high-efficiency OLEDs .
Biological Activity
9,9'-Spirobi[fluoren]-2-yldiphenylphosphine oxide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₃₁H₂₃O
- Molecular Weight : 445.51 g/mol
This compound features a spirobi-fluorene core with diphenylphosphine oxide substituents, which contributes to its unique chemical properties and biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that phosphine oxides can inhibit key signaling pathways involved in cancer cell proliferation.
- Mechanism of Action : Phosphine oxides are believed to interfere with the Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to increased apoptosis in cancer cells .
Enzyme Inhibition
There is evidence that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. This inhibition can alter the physiological activity of cells, potentially leading to therapeutic effects .
Data Table: Summary of Biological Activities
Activity | Description | Reference |
---|---|---|
Anticancer | Inhibits Akt signaling pathway leading to apoptosis | |
Enzyme Inhibition | Affects amino acid metabolism through enzyme inhibition |
Case Studies
-
Study on Anticancer Effects :
- A study investigated the effects of various phosphine oxides on cancer cell lines. The results indicated that compounds with spirobi-fluorene structures showed enhanced cytotoxicity compared to their non-spiro counterparts. The study highlighted the importance of the spirobi-fluorene moiety in enhancing biological activity .
- Enzyme Interaction Analysis :
Properties
Molecular Formula |
C37H25OP |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-diphenylphosphoryl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C37H25OP/c38-39(26-13-3-1-4-14-26,27-15-5-2-6-16-27)28-23-24-32-31-19-9-12-22-35(31)37(36(32)25-28)33-20-10-7-17-29(33)30-18-8-11-21-34(30)37/h1-25H |
InChI Key |
DJCKLSMZHDXGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
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